6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, thiophene, and dimethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the thiophene group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
N-alkylation with 2,6-dimethylphenylamine: This can be done using alkyl halides or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with appropriate nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the hydrogen derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine, thiophene, and dimethylphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with chlorine instead of bromine.
6-bromo-N-(2,6-dimethylphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure with furan instead of thiophene.
Uniqueness
The presence of the bromine atom and thiophene ring in 6-bromo-N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence its electronic properties, binding interactions, and overall stability.
Properties
Molecular Formula |
C19H16BrN3S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16BrN3S/c1-12-4-3-5-13(2)17(12)22-19-18(14-8-9-24-11-14)21-16-7-6-15(20)10-23(16)19/h3-11,22H,1-2H3 |
InChI Key |
SZCONBNZAHWMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Br)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.